(3-Chloro-4-ethoxyphenyl)methanamine chemical properties
(3-Chloro-4-ethoxyphenyl)methanamine chemical properties
Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3), also known as 3-chloro-4-ethoxybenzylamine, is a specialized primary amine intermediate used primarily in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and various kinase inhibitors.[1] Structurally, it features a benzylamine core modified with a lipophilic ethoxy group at the para-position and an electron-withdrawing chlorine atom at the meta-position. This substitution pattern imparts unique steric and electronic properties that influence both the binding affinity of derived ligands and their metabolic stability.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, and handling protocols for high-integrity research applications.
Physicochemical Profiling
Understanding the fundamental properties of (3-Chloro-4-ethoxyphenyl)methanamine is critical for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in drug discovery.
Structural Identity
-
IUPAC Name: (3-Chloro-4-ethoxyphenyl)methanamine
-
Common Synonyms: 3-Chloro-4-ethoxybenzylamine; 3-Chloro-4-ethoxybenzenemethanamine
-
Molecular Formula: C
H ClNO[2] -
CAS Number: 329928-04-3[3]
Key Physical Properties
The following data aggregates experimental and calculated values typical for this class of benzylamines.
| Property | Value / Description | Note |
| Molecular Weight | 185.65 g/mol | Monoisotopic mass: 185.0607 |
| Appearance | White to off-white crystalline solid | Tendency to sublime; often stored as HCl salt |
| Boiling Point | ~280–285 °C (at 760 mmHg) | Predicted; decomposes at high temp |
| Melting Point | 45–50 °C (Free base) | HCl salt typically melts >200 °C |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water (Free base) |
| pKa (Conjugate Acid) | 9.1 ± 0.2 | Typical for substituted benzylamines |
| logP (Octanol/Water) | 1.9–2.1 | Moderate lipophilicity due to Cl/OEt |
| H-Bond Donors | 1 (NH | |
| H-Bond Acceptors | 2 (N, O) |
Electronic & Steric Analysis
-
3-Chloro Substituent: The chlorine atom exerts a
(inductive withdrawal) effect, slightly lowering the pKa of the benzylic amine compared to the non-chlorinated analog. Crucially, it provides steric bulk ortho to the ethoxy group, which can hinder enzymatic O-dealkylation by CYP450 enzymes, potentially improving metabolic half-life. -
4-Ethoxy Group: Acts as a strong
-donor ( effect), increasing electron density in the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution at the 6-position during downstream derivatization.
Synthetic Methodologies
Two primary routes are recommended for the synthesis of (3-Chloro-4-ethoxyphenyl)methanamine. Route A is preferred for laboratory scale due to milder conditions, while Route B is scalable for industrial production.
Route A: The Delépine Reaction (Recommended)
This method avoids strong reducing agents, preserving sensitive functional groups.
Reaction Logic:
-
Halogenation: Conversion of the benzyl alcohol to benzyl chloride.
-
Quaternization: Formation of the hexaminium salt (Sommelet reaction intermediate).
-
Hydrolysis: Acidic cleavage to release the primary amine.[1]
Step-by-Step Protocol:
-
Chlorination:
-
Dissolve 3-chloro-4-ethoxybenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool to 0 °C. Add Thionyl Chloride (SOCl
, 1.2 eq) dropwise. -
Stir at RT for 2 hours. Evaporate solvent to yield the crude benzyl chloride.
-
-
Salt Formation:
-
Dissolve the crude chloride in Chloroform or Ethanol.
-
Add Hexamethylenetetramine (Hexamine, 1.05 eq).
-
Reflux for 4 hours. A white precipitate (quaternary salt) will form.
-
Cool, filter, and wash with cold ether.[1]
-
-
Hydrolysis:
Route B: Reduction of 3-Chloro-4-ethoxybenzonitrile
Ideal for bulk synthesis where high-pressure hydrogenation equipment is available.
-
Reagents: Raney Nickel (cat.), H
(50 psi), NH (in MeOH). -
Procedure: Hydrogenation of the nitrile in methanolic ammonia prevents secondary amine formation.
Visual Synthesis Workflow
The following diagram illustrates the chemical pathways and retro-synthetic logic.
Figure 1: Comparative synthetic pathways showing the Delépine reaction (top) and Nitrile Reduction (bottom).
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
H-NMR (400 MHz, DMSO- )
-
1.34 (t, 3H): Methyl protons of the ethoxy group (
). -
3.68 (s, 2H): Benzylic methylene protons (
). -
4.08 (q, 2H): Methylene protons of the ethoxy group (
). - 7.05 (d, 1H): Aromatic proton at position 5 (ortho to ethoxy).
- 7.25 (dd, 1H): Aromatic proton at position 6.
- 7.40 (d, 1H): Aromatic proton at position 2 (meta to ethoxy).
-
Note: Amine protons (
) typically appear as a broad singlet around 1.5–2.0 ppm in CDCl or may exchange in protic solvents.
Mass Spectrometry (ESI-MS)
-
Theory:
-
Observed: m/z 186.1 (for
Cl isotope) and 188.1 (for Cl isotope) in a 3:1 ratio.
Safety & Handling Protocol
This compound is an intermediate and should be treated with standard precautions for benzylic amines.
| Hazard Class | GHS Code | Description | Prevention Strategy |
| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling.[5][6][7] |
| Skin Irritation | H315 | Causes skin irritation.[2][5] | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Damage | H318 | Causes serious eye damage.[5] | Use chemical safety goggles. Eye wash station nearby. |
| Storage | P403+233 | Store in well-ventilated place.[5][6] | Keep under inert gas (Argon) to prevent carbonation. |
Emergency Response:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Wash with polyethylene glycol 400 or plenty of water.
-
Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal, or absorb with sand/vermiculite.
Medicinal Chemistry Applications
(3-Chloro-4-ethoxyphenyl)methanamine serves as a critical pharmacophore in the development of selective inhibitors.
PDE5 Inhibitors (Avanafil Analogs)
The 3-chloro-4-methoxybenzylamine moiety is a key structural feature of Avanafil , a fast-acting PDE5 inhibitor. The ethoxy analog (discussed here) is often synthesized to explore Structure-Activity Relationships (SAR).
-
Role: The benzyl group fits into the hydrophobic pocket of the PDE5 enzyme (Q-pocket).
-
Optimization: The chlorine atom fills a small hydrophobic cleft, enhancing selectivity over PDE6 (reducing visual side effects).
Kinase Inhibition
This amine is used to introduce the 3-chloro-4-ethoxyphenyl motif into ATP-competitive kinase inhibitors. The motif mimics the ribose/phosphate binding region or interacts with the hinge region via the amine linker.
Figure 2: Application of the amine in drug discovery workflows.
References
-
Sigma-Aldrich. (2024).[8] Product Specification: (3-Chloro-4-ethoxyphenyl)methanamine. Sigma-Aldrich.[8] Link
-
PubChem. (2024). Compound Summary: (3-Chloro-4-ethoxyphenyl)methanamine (CID 329775561). National Center for Biotechnology Information. Link
-
BenchChem. (2025).[1] Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. (Adapted for Ethoxy analog).[4] Link
-
Google Patents. (2003). Use of PDE V Inhibitors - US20030022906A1. (Describes the use of 3-chloro-4-ethoxybenzylamine in synthesis). Link
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Chloro-4-methoxybenzylamine. (Homolog safety data reference). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 329928-04-3|(3-Chloro-4-ethoxyphenyl)methanamine|BLD Pharm [bldpharm.com]
- 4. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. (3-Chloro-4-ethoxyphenyl)methanol DiscoveryCPR 915922-38-2 [sigmaaldrich.com]
